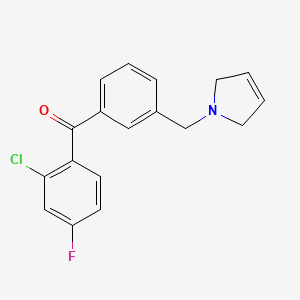

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

説明

Historical Context of Benzophenone-Pyrrole Hybrid Compounds

The development of benzophenone-pyrrole hybrid compounds traces its origins to the foundational work on pyrrole chemistry established by Ciamician in 1881. Ciamician's pioneering investigation of pyrrole, first isolated by Runge in 1834, occupied more than a quarter century of research and resulted in sixty communications on pyrrole chemistry. This early work established pyrrole as a secondary amine with carbon and hydrogen atoms forming a closed chain, with hydrogen atoms symmetrically situated with respect to the carbon atoms, as suggested by Baeyer. The formation of pyrrole from succinimide by distillation with zinc-dust, and its conversion to succinaldehyde dioxime by hydroxylamine action, conclusively established this constitutional view.

The historical development of benzophenone derivatives in medicinal chemistry emerged from the recognition of benzophenone as a ubiquitous scaffold found in several naturally occurring molecules exhibiting diverse biological activities. Early synthetic efforts focused on creating derivatives that could overcome the limitations of traditional nonsteroidal anti-inflammatory drugs while maintaining therapeutic efficacy. The combination of benzophenone and pyrrole moieties represents a significant evolutionary step in hybrid compound design, capitalizing on the individual strengths of both molecular frameworks.

Research into benzophenone-pyrrole hybrids gained momentum with the development of electrogenerated poly(pyrrole-benzophenone) films for protein photografting applications. This work demonstrated that photoreactive organic polymers could be prepared by oxidative electrochemical polymerization of pyrrole-benzophenone derivatives on conductive surfaces. The ability to create stable colloidal dispersions of pyrrole-benzophenone copolymerized silica nanocomposites opened new avenues for biological sensing applications.

Significance in Organic and Medicinal Chemistry

The significance of benzophenone-pyrrole hybrid compounds in organic chemistry stems from the unique properties conferred by the combination of these two important molecular scaffolds. Benzophenone derivatives have demonstrated considerable potential as medicinal compounds due to their diverse biological activities, including antipsychotic, beta-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties. The incorporation of pyrrole moieties enhances these properties through the aromatic character and pi-excessive nature of the pyrrole ring system.

Pyrrole exhibits exceptional reactivity toward electrophilic substitution reactions due to its aromatic sextet composed of six pi electrons, where each carbon contributes one pi electron and the nitrogen contributes two from its lone pair. This electronic configuration makes pyrrole more reactive than furan but less aromatic than thiophene, following the aromaticity order: thiophene greater than pyrrole greater than furan. The combination of pyrrole with benzophenone creates compounds with enhanced molecular interactions and improved pharmacological profiles.

Recent research has demonstrated that benzophenone derivatives containing pyrazole moieties exhibit considerable inhibition of cyclooxygenase-2 enzymes, with inhibition rates ranging from 44% to 60% at 100 micromolar concentrations. The anti-inflammatory activity of these compounds has been validated through carrageenan-induced paw edema assays in rats, with additional antioxidant properties evaluated against various reactive oxygen and nitrogen species.

The medicinal significance of these hybrid compounds is further enhanced by their role in addressing modern pharmaceutical challenges. Benzophenone-pyrrole derivatives have shown promise in developing anti-inflammatory drugs with innovative mechanisms of action that potentially overcome the limitations of common nonsteroidal anti-inflammatory drugs. Specific derivatives have demonstrated dual inhibition of edema and neutrophil recruitment, representing a mechanism superior to traditional drugs that cannot inhibit neutrophil recruitment.

Research Landscape and Current State of Knowledge

The current research landscape for benzophenone-pyrrole hybrid compounds encompasses diverse synthetic methodologies and applications. Modern synthetic approaches include transition metal-free methodologies for pyrrole synthesis from readily available building blocks such as secondary alcohols and 2-aminoalcohols. These methods utilize the Oppenauer-Woodward oxidation with benzophenone as an inexpensive reagent to achieve oxidation of secondary alcohols under mild conditions, followed by in situ condensation with aminoalcohol and oxidative cyclization to form the target pyrrole ring.

Contemporary research has focused on developing rational design strategies for pyrrole derivatives with enhanced properties. Recent studies have demonstrated the synthesis of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging. These compounds incorporate aromatic carbonyl groups at specific positions to enhance intersystem crossing processes, resulting in phosphorescent emission instead of traditional fluorescence emission.

The field has also witnessed significant advancement in understanding the structure-activity relationships of benzophenone-pyrrole hybrids. Research has shown that the substitution pattern of benzophenone, particularly the presence of 4-phenyl-2-hydrazinothiazole and the absence of methoxy groups at specific positions, is crucial for anti-edematogenic activity. Machine learning approaches have been employed to validate these findings and identify important molecular attributes for biological activity.

Current synthetic methodologies for preparing specific benzophenone-pyrrole derivatives involve multiple synthetic routes with varying degrees of success. The synthesis of compounds like 1-(4-boronobenzyl)-1H-pyrrole has revealed that introducing the boronate group as the final step of the reaction yields better results compared to early introduction with protection strategies. This finding has important implications for the synthesis of related compounds including halogenated derivatives.

Photo- and electrochemical synthesis methods represent emerging strategies for pyrrole synthesis, offering sustainable approaches to construct substituted pyrroles from diverse nitrogen-containing precursors. These methodologies employ distinct mechanism patterns and have shown promise in addressing challenges in modern pyrrole synthesis. The development of these green chemistry approaches aligns with current trends toward environmentally sustainable synthetic methods.

Research into specific compounds such as (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has revealed important structural characteristics. This compound belongs to the class of aromatic ketones and features a heterocyclic pyrrole component that adds chemical complexity and potential biological activity. The presence of halogen atoms may enhance lipophilicity and facilitate membrane permeability, while the pyrrole moiety can engage in hydrogen bonding or pi-stacking interactions with biological macromolecules.

特性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVBDWPUMXZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643499 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-38-7 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Suzuki-Miyaura Coupling

One of the primary methods for synthesizing this compound involves a Suzuki-Miyaura coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds between aryl halides and boronic acid derivatives.

- Preparation of Intermediates: The synthesis begins with the preparation of key intermediates, such as aryl halides and boronic acids.

- Catalysis: A palladium catalyst is employed to facilitate the coupling reaction.

- Solvent and Base: Typical solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), with bases like potassium carbonate or cesium fluoride to enhance the reaction yield.

- Temperature: 60–80°C

- Atmosphere: Inert (nitrogen or argon)

- Time: 6–12 hours depending on the reactivity of substrates.

Ring-Closing Metathesis (RCM)

For introducing the pyrrole moiety, Ring-Closing Metathesis is utilized using fluorous Grubbs-Hoveyda catalysts.

- N,N-diallyl-p-toluenesulfonamide is mixed with a fluorous Grubbs-Hoveyda catalyst supported on Teflon powder in DMF.

- The mixture is stirred under an inert atmosphere at room temperature for 1 hour.

- After filtration and extraction, the desired product is obtained with high yield.

Industrial Production Methods

Scaling Laboratory Synthesis

Industrial-scale production involves scaling up laboratory methods while optimizing reaction conditions for higher yields and purity.

- Continuous Flow Processes: These are used to enhance efficiency and reduce costs.

- Automated Reactors: Automated systems ensure precise control over temperature, pressure, and reagent addition.

- Purification: Chromatography techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Optimization Strategies

To minimize side reactions and maximize yield:

- Reaction conditions are refined using computational modeling.

- Advanced catalysts are employed to improve selectivity.

- Solvent recycling systems are integrated to reduce waste.

Common Reagents and Conditions

The synthesis of this compound requires specific reagents and conditions tailored to its functional groups:

Challenges in Synthesis

Side Reactions

The presence of chloro and fluoro substituents may lead to undesired nucleophilic substitutions during synthesis.

Functional Group Sensitivity

The pyrrole group is sensitive to oxidation; hence inert atmospheres are critical during reactions.

Summary Table of Preparation Methods

| Method | Key Steps | Yield (%) | Advantages |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Coupling aryl halides with boronic acids | ~85% | High efficiency for C-C bond formation |

| Ring-Closing Metathesis | Formation of pyrrole moiety | ~94% | Eco-friendly catalyst recovery |

化学反応の分析

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, at the chloro or fluoro positions.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity

One of the notable applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of similar structures have been effective against viruses such as hepatitis B virus (HBV). The compound's ability to inhibit HBV core protein has been documented, making it a candidate for further development in antiviral therapies .

Inhibitory Mechanisms

The compound's structural features allow it to interact with biological targets effectively. Studies have shown that modifications in the chloro and fluorine substituents can enhance its binding affinity to specific proteins involved in viral replication, thus providing a pathway for designing more potent antiviral agents .

Synthesis and Characterization

Synthesis Methods

The synthesis of (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent coupling reactions. For instance, the reaction between appropriate phenyl derivatives and pyrrolidine precursors under controlled conditions yields high purity products suitable for biological testing .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. These methods provide insights into the molecular structure and confirm the presence of functional groups essential for its biological activity .

Case Studies

作用機序

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural Analogues and Substituent Effects

Compound A : (3-Chlorophenyl)[4-(2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone (CAS RN: 898764-03-9)

- Structural Differences : The chloro substituent is at the 3-position instead of 2-chloro-4-fluorophenyl.

- Steric Profile: The 3-chloro substitution may lead to distinct steric hindrance compared to the 2-chloro-4-fluoro arrangement.

- Molecular Weight : 297.782 g/mol (vs. ~315 g/mol for the main compound, assuming fluorine adds ~18 g/mol) .

Compound B : (2-Chloro-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)-1-piperazinyl]methanone (CAS RN: 330636-43-6)

- Structural Differences : Incorporates a piperazinyl group instead of pyrroline and additional fluorine/nitro substituents.

- Implications :

Compound C : (4-Chlorophenyl)[4-(4-fluorophenyl)-1-piperazinyl]methanone (CAS RN: 328262-14-2)

- Structural Differences : Features a 4-chlorophenyl and 4-fluorophenyl-piperazinyl system.

Physicochemical Properties

生物活性

The compound (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, often referred to as a benzophenone derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHClFNO. Its structure features a chloro and fluorine substituent on the phenyl rings, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymes : The compound may act as an inhibitor of catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. This inhibition could enhance the levels of neurotransmitters like dopamine in the brain .

- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative properties against certain cancer cell lines. The presence of both chloro and fluorine groups may enhance its interaction with cellular targets, leading to increased cytotoxicity .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

| Activity | Cell Line/Model | IC (µM) | Reference |

|---|---|---|---|

| Anticancer | HT29 (Colorectal cancer) | < 10 | |

| COMT Inhibition | Human cell lines | 5 | |

| Antimicrobial | Gram-positive bacteria | 15 |

Case Studies

- Anticancer Activity : In a study evaluating various benzophenone derivatives, this compound was found to have significant cytotoxic effects on HT29 cells, with an IC value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Neurotransmitter Modulation : Research has shown that compounds similar to this structure can modulate neurotransmitter levels by inhibiting COMT. This modulation is crucial for developing treatments for neurodegenerative diseases where dopamine levels are critical .

- Antimicrobial Properties : The compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the primary synthetic routes for preparing (2-chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, a methanone scaffold is often constructed using ketone-forming reactions between substituted benzoyl chlorides and aryl precursors. The pyrrolidinylmethyl group can be introduced via nucleophilic substitution or reductive amination, as seen in analogous structures . Key steps include controlling steric hindrance from halogen substituents and optimizing reaction temperatures (typically 80–120°C) to avoid decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond angles, dihedral angles, and crystal packing (critical for confirming stereochemistry and substituent orientation) .

- NMR spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm), dihydro-pyrrole protons (δ 2.5–3.5 ppm), and carbonyl carbons (δ 190–210 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 344.1) and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

Use in vitro assays targeting common pharmacological pathways:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .

- Anti-inflammatory activity : Inhibition of COX-2 or TNF-α production in macrophages .

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization of the fluorophenyl moiety?

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive hydroxyl or amine groups during functionalization .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh)) enhance selectivity in Suzuki-Miyaura cross-coupling for aryl-chloro bonds .

- Computational modeling : Density Functional Theory (DFT) predicts electron density distribution to guide substitution sites .

Q. How can conflicting NMR and crystallographic data be resolved for this compound?

- 2D NMR (COSY, NOESY) : Resolves overlapping signals by correlating H-H couplings and spatial proximities .

- Temperature-dependent NMR : Identifies dynamic effects (e.g., ring puckering in dihydro-pyrrole) that may cause spectral discrepancies .

- Crystallographic refinement : Compare experimental X-ray data with DFT-optimized structures to validate bond lengths/angles .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases, GPCRs) to prioritize in vivo studies .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can synthetic impurities (e.g., dehalogenated byproducts) be identified and quantified?

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate impurities, with MS detection for structural identification .

- Reference standards : Use certified impurities (e.g., (4-chlorophenyl)(4-hydroxyphenyl)methanone) for calibration .

- Limits of quantification (LOQ) : Typically 0.05–0.1% w/w for regulatory compliance .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Parameters | Observed Values | Reference |

|---|---|---|---|

| X-ray Crystallography | Space group, Z | P2/c, Z = 4 | |

| H NMR (500 MHz, CDCl) | Aromatic protons (δ) | 7.25–8.10 ppm (multiplet) | |

| HRMS (ESI+) | [M+H]+ | 344.1124 (calc. 344.1121) |

Q. Table 2: Recommended In Vitro Assay Conditions

| Assay Type | Cell Line/Model | Concentration Range | Key Metrics | Reference |

|---|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 1–100 μM | IC ≤ 20 μM | |

| Anti-inflammatory | RAW 264.7 macrophages | 10–50 μM | TNF-α inhibition ≥40% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。